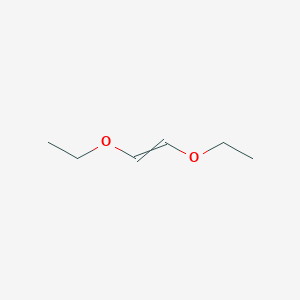

Ethene, 1,2-diethoxy-

Beschreibung

Historical Context and Evolution of Alkene Chemistry Relevant to Ethene Derivatives

The study of alkenes, hydrocarbons containing at least one carbon-carbon double bond, has been a cornerstone of organic chemistry for over a century. wikipedia.org Early investigations focused on their synthesis and simple addition reactions. A pivotal moment in alkene chemistry was the discovery of electrophilic addition, a reaction where the electron-rich double bond attacks an electrophile. msu.edulibretexts.org This understanding laid the groundwork for comprehending the reactivity of substituted alkenes, including ethene derivatives.

The development of synthetic methods to introduce various functional groups onto the alkene scaffold greatly expanded the scope of their applications. The introduction of heteroatoms, such as oxygen in the form of alkoxy groups, led to the class of compounds known as enol ethers. unacademy.comalfa-chemistry.com Wislicenus was a pioneer in this field, being the first to prepare ethyl vinyl ether and subsequently reporting on its halogenation, hydrolysis, and polymerization. alfa-chemistry.com These early studies on simple enol ethers paved the way for the investigation of more complex derivatives like 1,2-diethoxyethene.

Theoretical Frameworks for Understanding Electron-Rich Ethene Systems

The reactivity of ethene, 1,2-diethoxy- is best understood through the lens of modern electronic theory. The presence of two ethoxy groups, which are electron-donating due to the lone pairs on the oxygen atoms, significantly increases the electron density of the carbon-carbon double bond. unacademy.comalfa-chemistry.comwikipedia.org This phenomenon is often described using the concept of resonance, where the lone pairs on the oxygen atoms can delocalize into the π-system of the double bond, creating a resonance structure with a negative charge on one of the carbon atoms and a positive charge on the oxygen atom. unacademy.comalfa-chemistry.com This makes the alkene "electron-rich." wikipedia.org

This increased electron density has several important consequences. Firstly, it makes the alkene highly susceptible to attack by electrophiles. msu.eduwikipedia.org Secondly, it influences the molecule's participation in pericyclic reactions, such as cycloadditions. fiveable.melibretexts.org Theoretical studies, often employing computational methods like Density Functional Theory (DFT), have been instrumental in quantifying the electronic effects of substituents on the ethene core and predicting the feasibility and outcomes of various reactions. rsc.orgajol.info These theoretical models help to explain the regioselectivity and stereoselectivity observed in reactions involving electron-rich ethenes.

Scope and Significance of 1,2-Diethoxyethene within Enol Ether Chemistry

Within the broad class of enol ethers, 1,2-diethoxyethene holds a unique position. Unlike simple vinyl ethers, which have a single alkoxy substituent, the presence of two such groups in a 1,2-relationship leads to a particularly electron-rich and symmetrically substituted alkene. This heightened nucleophilicity makes it a valuable reagent in organic synthesis.

One of the most significant applications of electron-rich alkenes like 1,2-diethoxyethene is in cycloaddition reactions. nih.gov They can participate in [2+2] cycloadditions with electron-poor alkenes or ketenes to form four-membered rings. libretexts.orgwikipedia.org These reactions are often promoted photochemically. wikipedia.orgyoutube.com The electron-rich nature of 1,2-diethoxyethene also makes it an excellent partner in Diels-Alder reactions, where it can act as the diene component, reacting with a dienophile to form a six-membered ring. unacademy.comalfa-chemistry.com

Furthermore, the hydrolysis of enol ethers to produce carbonyl compounds is a fundamental transformation in organic synthesis. unacademy.comalfa-chemistry.com The specific conditions required for the hydrolysis of 1,2-diethoxyethene and the nature of the resulting products contribute to its utility as a synthetic intermediate. Research continues to explore the full potential of this and other electron-rich alkenes in developing novel synthetic methodologies and constructing complex molecular architectures. nih.govuark.edu

Interactive Data Tables

Table 1: Physical and Chemical Properties of Ethene, 1,2-diethoxy-

| Property | Value |

| Molecular Formula | C6H14O2 nist.gov |

| Molecular Weight | 118.174 g/mol nist.gov |

| Appearance | Clear colorless liquid with a faint ether-like odor chemicalbook.comnih.gov |

| Boiling Point | 121.4 °C chemicalbook.com |

| Melting Point | -74 °C chemicalbook.com |

| Density | 0.8484 g/cm³ (at 20 °C) chemicalbook.com |

| Solubility in Water | Soluble chemicalbook.com |

| Refractive Index | 1.390 stenutz.eu |

| Dipole Moment | 1.65 D stenutz.eu |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

16484-86-9 |

|---|---|

Molekularformel |

C6H12O2 |

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

1,2-diethoxyethene |

InChI |

InChI=1S/C6H12O2/c1-3-7-5-6-8-4-2/h5-6H,3-4H2,1-2H3 |

InChI-Schlüssel |

HDUOBOAWDSZFTJ-UHFFFAOYSA-N |

SMILES |

CCOC=COCC |

Isomerische SMILES |

CCO/C=C/OCC |

Kanonische SMILES |

CCOC=COCC |

Andere CAS-Nummern |

16484-86-9 |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for Ethene, 1,2 Diethoxy

Precursor-Based Approaches to Unsaturated Ethers

The construction of the 1,2-diethoxyethene framework can be efficiently achieved from fundamental and readily available chemical precursors. These methods involve the systematic build-up of the target molecule from either C2 synthons like acetylene (B1199291) and ethane (B1197151) derivatives or through the direct functionalization of ethene.

Synthesis via Acetylene and its Derivatives

Acetylene serves as a fundamental building block for the synthesis of various unsaturated compounds, including vinyl ethers. The direct vinylation of ethanol (B145695) with acetylene presents a plausible, though historically challenging, route to 1,2-diethoxyethene. This reaction typically requires harsh conditions, including high temperatures and pressures, and the use of a strong base as a catalyst. The initial step involves the addition of one molecule of ethanol across the triple bond of acetylene to form ethoxyethene (ethyl vinyl ether). A subsequent addition of a second ethanol molecule would yield the desired 1,2-diethoxyethene.

A more controlled, stepwise approach can also be envisioned, starting from acetylene. Partial reduction of acetylene, for instance using Lindlar's catalyst, yields ethene, which can then be subjected to functionalization techniques as described in section 2.1.3. Alternatively, halogenated acetylene derivatives can serve as precursors for subsequent substitution reactions with ethoxide.

Routes from Dihalogenated Ethane Precursors

A classic and versatile method for ether synthesis, the Williamson ether synthesis, can be adapted to produce 1,2-diethoxyethene from 1,2-dihaloethane precursors such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. masterorganicchemistry.comyoutube.comyoutube.com This strategy involves a two-step process: an initial double nucleophilic substitution followed by an elimination reaction.

In the first step, the 1,2-dihaloethane is treated with two equivalents of a strong base, typically sodium ethoxide, to form the intermediate 1,2-diethoxyethane. This reaction proceeds via an SN2 mechanism, where the ethoxide ion displaces the halide leaving groups. masterorganicchemistry.comyoutube.com For this step to be efficient, primary halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com

The subsequent step involves the introduction of the double bond through a dehydrohalogenation reaction. youtube.com This requires the conversion of one of the ethoxy groups into a suitable leaving group or, more commonly, the synthesis of a halo-substituted diether intermediate, such as 1-bromo-1,2-diethoxyethane. Treatment of this intermediate with a strong, non-nucleophilic base would then induce an E2 elimination to yield a mixture of (E)- and (Z)-1,2-diethoxyethene. youtube.com The stereochemical outcome of this elimination is highly dependent on the reaction conditions and the stereochemistry of the precursor.

Olefin Functionalization Techniques for 1,2-Diethoxylation

The direct difunctionalization of ethene represents an atom-economical approach to 1,2-diethoxyethene. While less commonly reported specifically for diethoxylation, several general strategies for olefin functionalization could be applied. These methods typically involve the oxidation of the ethene double bond in the presence of ethanol, which acts as the nucleophile.

One potential route is an adaptation of the Wacker process, which typically uses palladium catalysts to oxidize olefins to carbonyl compounds. By modifying the catalytic system and reaction conditions, it is conceivable to favor the trapping of the intermediate with two ethanol molecules to yield the desired diether.

Electrochemical oxidation offers another promising avenue. By oxidizing ethene at an anode in an electrolyte solution containing ethanol, it may be possible to generate a cationic intermediate that is subsequently trapped by ethoxide ions. The success of this method hinges on controlling the electrode potential to favor the desired 1,2-addition over competing reactions like polymerization or over-oxidation.

Catalysis in the Formation of Ethene, 1,2-diethoxy- and Related Enol Ethers

Catalysis plays a pivotal role in the efficient and selective synthesis of enol ethers, including 1,2-diethoxyethene. The choice of catalyst is intrinsically linked to the synthetic methodology employed.

For syntheses originating from acetylene, strong bases such as potassium hydroxide (B78521) or alkali metal alkoxides are traditionally used to facilitate the nucleophilic addition of ethanol to the carbon-carbon triple bond.

In the context of routes involving dihaloethane precursors and subsequent eliminations, the catalysis is primarily associated with the base used to promote the dehydrohalogenation step. The choice between a sterically hindered base, like potassium tert-butoxide, and an unhindered base, such as sodium ethoxide, can influence the regioselectivity and stereoselectivity of the elimination. youtube.com

For the synthesis of enol ethers through isomerization or functionalization pathways, transition metal catalysts are indispensable. A variety of metal complexes, including those based on ruthenium, nickel, and cobalt, have been shown to be effective for the synthesis and isomerization of enol ethers. chinesechemsoc.orgacs.orgorganic-chemistry.org For instance, nickel-hydride catalysts have been reported for the reductive hydroalkylation and hydroarylation of enol ethers. chinesechemsoc.org Similarly, ruthenium hydride catalysts can be used to synthesize silyl (B83357) enol ethers from ketones. acs.org Iron-based catalysts have also emerged as a sustainable option for the dicarbofunctionalization of silyl enol ethers. rsc.org While not specifically demonstrated for 1,2-diethoxyethene, these catalytic systems represent the state-of-the-art in enol ether synthesis and could likely be adapted for the target molecule.

Below is a table summarizing various catalytic systems used in the synthesis of enol ethers, which could be applicable to the formation of Ethene, 1,2-diethoxy-.

| Catalyst System | Reaction Type | Substrate Class | Product Class | Reference |

| Nickel-Hydride | Reductive Hydrocarbonation | Enol Ethers/Esters | Functionalized Ethers | chinesechemsoc.org |

| Ruthenium-Hydride | Coupling | Ketones | Silyl Enol Ethers | acs.org |

| Cobalt(II) (salen) | Oxidative Isomerization | Allyl Ethers | (Z)-Enol Ethers | organic-chemistry.org |

| Iron-Bisphosphine | Dicarbofunctionalization | Silyl Enol Ethers | α,β-Difunctionalized Carbonyls | rsc.org |

Stereoselective Synthesis Considerations for 1,2-Diethoxyethene Isomers

Ethene, 1,2-diethoxy- can exist as two geometric isomers: (Z)-1,2-diethoxyethene (cis) and (E)-1,2-diethoxyethene (trans). The controlled synthesis of a single isomer requires careful consideration of stereochemistry at each step of the chosen synthetic route.

A primary strategy for achieving stereoselectivity involves the stereospecific addition to a C2 alkyne precursor. For example, the synthesis could proceed through an intermediate such as diethoxyacetylene. The stereoselective reduction of this alkyne would then yield the desired isomer. A syn-addition, for instance through catalytic hydrogenation using a poisoned catalyst like Lindlar's catalyst, would produce the (Z)-isomer. Conversely, an anti-addition, such as reduction with sodium in liquid ammonia, would lead to the (E)-isomer.

Alternatively, stereocontrol can be exerted during an elimination reaction of a suitable acyclic precursor. For example, starting from a diastereomerically pure 1,2-dihalo-1,2-diethoxyethane, a stereospecific E2 elimination could be employed. The stereochemical outcome (syn- or anti-elimination) would be dictated by the choice of base and reaction conditions, allowing for the selective formation of either the (E)- or (Z)-isomer.

Recent advances in catalysis have also led to methods for the stereoselective synthesis of specific enol ether isomers. For instance, cobalt-catalyzed oxidative isomerization of allyl ethers has been shown to produce (Z)-enol ethers with high selectivity. organic-chemistry.org Such strategies, if adaptable to the precursors of 1,2-diethoxyethene, could provide a powerful tool for accessing the thermodynamically less stable (Z)-isomer.

The following table outlines general strategies for obtaining specific isomers of disubstituted alkenes, which are applicable to the synthesis of 1,2-diethoxyethene isomers.

| Desired Isomer | General Strategy | Precursor Type | Key Reagents/Conditions |

| (Z)-isomer (cis) | Syn-addition | Alkyne | H₂, Lindlar's Catalyst |

| (E)-isomer (trans) | Anti-addition | Alkyne | Na, liquid NH₃ |

| (Z)- or (E)-isomer | Stereospecific Elimination | Dihaloalkane | Strong, non-nucleophilic base |

Mechanistic Investigations into the Reactivity of Ethene, 1,2 Diethoxy

Electrophilic Activation and Addition Pathways

The electron-rich double bond of ethene, 1,2-diethoxy- is highly susceptible to attack by electrophiles, initiating electrophilic addition reactions. The general mechanism for the electrophilic addition to an alkene involves a two-step process. In the first step, the pi electrons of the double bond attack an electrophile (E+), leading to the formation of a carbocation intermediate. This step is typically the rate-determining step. In the second step, a nucleophile (Nu-) attacks the carbocation, resulting in the formation of the addition product. youtube.com

For an unsymmetrical alkene, the regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. masterorganicchemistry.com In the case of ethene, 1,2-diethoxy-, the two carbon atoms of the double bond are electronically equivalent due to the symmetrical substitution.

In the context of conjugated dienes, electrophilic addition can result in two possible products: the 1,2-addition product and the 1,4-addition product. The formation of these products is often dependent on the reaction temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-product, which is formed faster via a more stable carbocation intermediate. At higher temperatures, the reaction is under thermodynamic control, leading to the more stable 1,4-product. masterorganicchemistry.comyoutube.com While ethene, 1,2-diethoxy- is not a diene, the principles of kinetic versus thermodynamic control are fundamental to understanding reaction pathways in related systems.

The stability of the carbocation intermediate is a crucial factor in determining the rate of electrophilic addition. The ethoxy groups in ethene, 1,2-diethoxy- can stabilize an adjacent carbocation through resonance, which would significantly influence the reaction pathway.

Cycloaddition Reactions of Electron-Rich Ethenes

Ethene, 1,2-diethoxy-, as an electron-rich alkene, readily participates in cycloaddition reactions, which are powerful methods for the construction of cyclic compounds.

[2+2] Cycloadditions with Dienophiles

[2+2] cycloadditions involve the combination of two components with two pi-electrons each to form a four-membered ring. libretexts.org Photochemical [2+2] cycloadditions are a common method for synthesizing cyclobutane (B1203170) rings and can occur between two alkenes. libretexts.orgyoutube.com These reactions are often initiated by the photoexcitation of one of the alkene partners to an excited state. youtube.com For instance, the Paterno-Büchi reaction is a photochemical [2+2] cycloaddition of a carbonyl group and an alkene to form an oxetane. youtube.com

Another important class of [2+2] cycloadditions are the thermal reactions of ketenes with alkenes. Ketenes react with electron-rich alkenes, referred to as ketenophiles, to form cyclobutanones. youtube.com The high reactivity of ketenes in these reactions is attributed to their unique electronic structure.

Recent advancements have shown that visible light-absorbing transition metal complexes can catalyze the [2+2] cycloaddition of 1,3-dienes, offering a milder alternative to high-energy UV radiation. nih.gov This approach allows for the formation of vinylcyclobutanes from a diverse range of dienes. nih.gov Although these examples focus on dienes, the principles of photosensitization could potentially be applied to activate electron-rich alkenes like ethene, 1,2-diethoxy- for [2+2] cycloadditions. Enone-alkene cycloadditions are another variant of [2+2] cycloadditions that proceed through a stepwise mechanism involving a diradical intermediate. masterorganicchemistry.com

Diels-Alder Type Reactivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, the reactivity is enhanced when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.orglibretexts.org This is known as a normal-electron-demand Diels-Alder reaction. The interaction occurs between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.orgchemistrysteps.com

Conversely, in an "inverse-electron-demand" Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile. libretexts.orgorganic-chemistry.org In this scenario, the HOMO of the dienophile interacts with the LUMO of the diene. Given that ethene, 1,2-diethoxy- is an electron-rich alkene due to its two ethoxy groups, it is expected to be a highly reactive dienophile in inverse-electron-demand Diels-Alder reactions. The presence of electron-donating groups on the dienophile increases the energy of its HOMO, facilitating the reaction with an electron-poor diene.

The Diels-Alder reaction is a concerted and stereospecific process, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orglibretexts.org When cyclic dienes are used, bicyclic products are formed, and the stereochemical outcome is often governed by the "endo rule," which states that the substituents on the dienophile preferentially occupy the endo position in the transition state. libretexts.orgchemistrysteps.com

Recent research has focused on the synthesis and Diels-Alder reactions of 1,2-dioxygenated dienes, which can undergo subsequent reactions to form substituted phenols and naphthols. rsc.org These studies highlight the utility of oxygenated components in Diels-Alder chemistry.

Polymerization Kinetics and Mechanisms Involving 1,2-Diethoxyethene Monomers

The electron-rich nature of ethene, 1,2-diethoxy- makes it a suitable monomer for cationic polymerization. wikipedia.orglibretexts.org Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species. wikipedia.orgyoutube.com The mechanism involves initiation, propagation, and termination steps. youtube.com

Initiation: The polymerization is initiated by an electrophile, such as a protic acid or a Lewis acid, which attacks the electron-rich double bond of the monomer to form a carbocation. youtube.comyoutube.com For vinyl ethers like ethene, 1,2-diethoxy-, the resulting carbocation is stabilized by the pi-donating oxygen atom. libretexts.org

Propagation: The carbocationic chain end then adds to another monomer molecule in a head-to-tail fashion, regenerating the cationic active center at the new chain end. wikipedia.org This process repeats, leading to the growth of the polymer chain.

Termination and Chain Transfer: Termination of the growing polymer chain can occur through various mechanisms, including reaction with a nucleophile or rearrangement. youtube.com Chain transfer, where the active center is transferred to another molecule (such as the monomer, polymer, or solvent), is also a common event in cationic polymerization and can lead to chain branching. wikipedia.orglibretexts.org

Radical polymerization is another potential pathway for the polymerization of vinyl monomers. This process is initiated by radicals, which can be generated from photoinitiators upon exposure to light. wikipedia.org For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) is a photoinitiator that forms radicals upon irradiation and is used in the preparation of acrylate (B77674) polymers. wikipedia.org While less common for highly electron-rich alkenes compared to cationic methods, radical polymerization of vinyl ethers can occur. mdpi.com The presence of oxygen can inhibit radical polymerizations by reacting with the carbon-based radicals. nih.gov

The table below summarizes the key aspects of polymerization mechanisms relevant to ethene, 1,2-diethoxy-.

| Polymerization Type | Initiator | Propagating Species | Key Features for Ethene, 1,2-diethoxy- |

| Cationic Polymerization | Protic acids, Lewis acids | Carbocation | Highly favored due to the electron-donating ethoxy groups stabilizing the carbocation intermediate. wikipedia.orglibretexts.org |

| Radical Polymerization | Radical initiators (e.g., from photoinitiators) | Radical | Possible, though cationic polymerization is generally more efficient for electron-rich alkenes. wikipedia.orgmdpi.com |

Computational and Experimental Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for compounds like ethene, 1,2-diethoxy- relies on a combination of experimental and computational methods.

Transition State Analysis and Energy Landscapes

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction. nih.govosti.gov This allows for the identification and characterization of reactants, products, intermediates, and, crucially, transition states.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is directly related to the reaction rate. osti.gov

Computational studies can provide detailed insights into:

Reaction pathways: By mapping the potential energy surface, different possible reaction pathways can be compared to determine the most favorable one.

Transition state geometries: The structure of the transition state reveals the nature of bond breaking and bond formation during the reaction.

Energy barriers: The calculated activation energies help to predict the feasibility and rate of a reaction under different conditions.

For example, a computational study on an intramolecular oxime transfer reaction used DFT calculations to assess the mechanism and found that the calculated reaction profile was consistent with experimental evidence. nih.gov Similarly, computational analysis of the unimolecular reactions of radicals derived from 1,2-dimethoxyethane (B42094) (a related saturated ether) has been used to determine isomerization and decomposition pathways and their corresponding energy barriers. osti.gov

The table below shows a hypothetical comparison of calculated activation energies for two competing reaction pathways, illustrating how computational data can be used to predict reaction outcomes.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A | 15.2 | Favored kinetically |

| Pathway B | 22.5 | Disfavored kinetically |

Such computational approaches are invaluable for understanding the complex reactivity of molecules like ethene, 1,2-diethoxy- and for designing new synthetic strategies.

Role of Intermediates in Catalytic Cycles

In the realm of catalytic reactions, the transient species known as intermediates are pivotal in dictating the reaction pathway and the stereochemical outcome. For Ethene, 1,2-diethoxy-, the formation of specific intermediates within a catalytic cycle is crucial to its reactivity, particularly in reactions such as O-glycosylations. Research into analogous systems, such as septanoses, sheds light on the mechanistic intricacies that are likely to govern the behavior of 1,2-diethoxyethene in similar catalytic environments.

The stereoselectivity of nucleophilic substitution reactions involving alkoxy-substituted cyclic ethers is significantly influenced by the formation of a bridged oxonium ion intermediate. nih.gov This intermediate arises from the participation of a remote alkoxy group, which acts to stabilize a transiently formed carbocationic center. nih.gov In the case of molecules containing a cis-2,4-dialkoxy motif, which is structurally related to the arrangement in 1,2-diethoxyethene, the C4 alkoxy group can play a critical role in imposing stereocontrol. nih.gov

The formation of this bridged oxonium ion is a delicate balance of electronic effects within the molecule. The presence of an inductively withdrawing group at the C2 position is essential as it destabilizes the initial oxocarbenium ion, thereby promoting the participation of the more distant C4 alkoxy group to form the more stable bridged intermediate. nih.gov This participation effectively shields one face of the molecule, directing the incoming nucleophile to attack from the opposite face, thus leading to high diastereoselectivity. nih.gov

Detailed Research Findings

Investigations into the O-glycosylation reactions of septanose derivatives, which feature a seven-membered ring, have provided compelling evidence for the role of such oxonium ion intermediates. The high 1,4-trans stereoselectivity observed in these reactions is attributed to the stabilizing effect of a C4 benzyloxy group, which forms a bridged oxonium ion. nih.gov This is a noteworthy finding as alkoxy groups are generally considered to be non-participating in such a manner. nih.gov

The stability and subsequent reaction pathway of the intermediate are also dependent on the nature of the nucleophile. While weaker nucleophiles favor the reaction pathway dictated by the bridged oxonium ion, leading to high stereoselectivity, very strong nucleophiles can react at diffusion-limited rates, which can diminish the observed diastereoselectivity. nih.gov

The following interactive table summarizes the stereochemical outcomes of O-glycosylation reactions for a cis-2,4-dialkoxy oxepane (B1206615) thioacetal, a model system that provides insight into the potential reactivity of intermediates derived from Ethene, 1,2-diethoxy-. The data highlights the high trans-selectivity achieved, which is consistent with the proposed mechanism involving a bridged oxonium ion intermediate. nih.gov

Table 1: Stereoselectivity in O-Glycosylation Reactions of a cis-2,4-Dialkoxy Oxepane Thioacetal

| Entry | Nucleophile | Product Ratio (1,2-trans/1,4-trans) |

|---|---|---|

| 1A | Trifluoroethanol | >20:1 |

| 2A | 2,2-Difluoroethanol | >20:1 |

| 3A | Hexafluoroisopropanol | No Reaction |

| 4A | Silyl (B83357) Ketene (B1206846) Acetal 16 | 4:1 |

| 5A | Silyl Ketene Acetal 17 | 3:1 |

Data derived from studies on septanose glycosylation reactions, illustrating the high diastereoselectivity conferred by a participating alkoxy group. nih.gov

The data clearly indicates that for weakly nucleophilic alcohols like trifluoroethanol and 2,2-difluoroethanol, the reaction proceeds with very high stereoselectivity, favoring the trans product. nih.gov This is indicative of a reaction pathway that is under the stereoelectronic control of the bridged oxonium ion intermediate. With the non-nucleophilic hexafluoroisopropanol, no reaction is observed, further underscoring the importance of the nucleophilic attack in the catalytic cycle. nih.gov For the more reactive silyl ketene acetals, while the trans selectivity is still favored, it is less pronounced, suggesting that the rate of nucleophilic attack is becoming competitive with the rate of interconversion of intermediates. nih.gov

These findings provide a solid foundation for understanding the mechanistic pathways that Ethene, 1,2-diethoxy- is likely to follow in catalytic cycles. The formation of a stabilized, bridged oxonium ion intermediate is a key feature that can be exploited to control the stereochemical outcome of reactions involving this versatile chemical compound.

Advanced Spectroscopic and Computational Characterization of Ethene, 1,2 Diethoxy Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assessment

To populate this section, ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the cis (Z) and trans (E) isomers of "Ethene, 1,2-diethoxy-", would be necessary. This would allow for a detailed analysis of the electronic environment of the protons and carbons in the molecule.

Detailed analysis would require experimentally determined or computationally predicted chemical shifts for the vinylic protons and the ethoxy group protons (–O–CH₂–CH₃), as well as for the vinylic and ethoxy carbons. Coupling constants would be crucial for determining the stereochemistry (cis/trans) of the double bond.

Data Table: Hypothetical ¹H and ¹³C NMR Data for Ethene, 1,2-diethoxy- (Data Not Available)

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Vinylic C-H | Data not available | Data not available |

| Ethoxy -O-CH₂- | Data not available | Data not available |

| Ethoxy -CH₃ | Data not available | Data not available |

Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of atoms, further confirming the stereoisomeric structure. No such 2D NMR studies for "Ethene, 1,2-diethoxy-" were found.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

An analysis of the vibrational modes of "Ethene, 1,2-diethoxy-" would identify characteristic peaks for the C=C double bond, C–O ether linkages, and C–H bonds. Differences in the spectra of the cis and trans isomers would also be expected. While IR spectra for the saturated analogue, 1,2-diethoxyethane, are available from sources like the NIST WebBook, they lack the characteristic C=C stretching vibration and are not representative of the target compound.

Data Table: Expected Vibrational Modes for Ethene, 1,2-diethoxy- (Data Not Available)

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C=C Stretch | ~1650-1680 |

| C-O Stretch | ~1050-1250 |

| =C-H Stretch | ~3010-3095 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in π-System Characterization

UV-Vis spectroscopy would be used to investigate the electronic transitions within the π-system of the C=C double bond. The wavelength of maximum absorbance (λmax) would provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). No UV-Vis data for "Ethene, 1,2-diethoxy-" has been found in the searched literature.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry would confirm the molecular weight of "Ethene, 1,2-diethoxy-" and provide insights into its fragmentation patterns under ionization. While the NIST WebBook contains a mass spectrum for the saturated analogue, 1,2-diethoxyethane, this data cannot be extrapolated to the unsaturated compound due to differences in fragmentation pathways.

X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structures (if applicable to derivatives)

Single-crystal X-ray diffraction would be the definitive method for determining the precise three-dimensional structure of "Ethene, 1,2-diethoxy-" or its stable derivatives in the solid state. Gas-phase electron diffraction could provide similar information for the molecule in the gaseous state. No such structural studies for "Ethene, 1,2-diethoxy-" or its derivatives were identified.

Quantum Chemical Calculations for Electronic Structure and Vibrational Frequencies (e.g., DFT applications)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and vibrational behavior of molecules. These ab initio methods solve approximations of the Schrödinger equation to predict molecular geometries, electronic energies, and other properties from first principles.

For a molecule like "Ethene, 1,2-diethoxy-", DFT calculations would commence with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms (the ground state geometry) by finding the minimum energy on the potential energy surface. Functionals such as B3LYP or PBE, combined with a suitable basis set (e.g., 6-31G* or larger), are commonly used to balance computational cost and accuracy. acs.org The optimization would be performed for both the cis and trans isomers of "Ethene, 1,2-diethoxy-" to determine their relative stabilities.

Once the optimized geometry is obtained, a frequency calculation is typically performed. This calculation serves two purposes: first, it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, it computes the harmonic vibrational frequencies. nih.gov These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) spectrum, which can then be compared with experimental data for validation. Each calculated frequency corresponds to a specific normal mode of vibration, such as C=C stretching, C-O stretching, or CH₂ rocking. scm.comnih.gov

Furthermore, DFT provides deep insights into the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The analysis also yields the distribution of electron density and the molecular electrostatic potential map, which highlights electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack.

Illustrative Data for Vibrational Frequencies

The following table presents a hypothetical assignment of key vibrational frequencies for trans-1,2-diethoxyethene based on characteristic frequency ranges for similar functional groups. Actual values would need to be determined by specific DFT calculations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Predicted Intensity |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | 1600 - 1680 | Medium-Weak |

| CH₂ Scissoring | 1440 - 1480 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | 1070 - 1150 | Strong |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics is ideal for understanding the static, optimized structure of a single molecule, Molecular Dynamics (MD) simulations are employed to explore its dynamic behavior, including conformational changes and interactions with its environment over time. youtube.com

MD simulations model a system of molecules (e.g., "Ethene, 1,2-diethoxy-" in a solvent) by applying classical mechanics. nih.gov A "force field"—a set of parameters that defines the potential energy of the system as a function of atomic positions—is used to calculate the forces on each atom. Newton's equations of motion are then solved iteratively to simulate the movement of atoms and molecules over a specific period, generating a trajectory of their dynamic behavior. youtube.com

For "Ethene, 1,2-diethoxy-", a primary application of MD would be the exploration of its conformational landscape. The molecule possesses several rotatable bonds, primarily the C-O single bonds. Rotation around these bonds can lead to various conformers with different energies and properties. For the saturated analogue 1,2-dimethoxyethane (B42094), extensive computational studies have identified multiple stable conformers (such as TGT, TTT, TGG', etc., where T and G denote trans and gauche conformations around the C-C and C-O bonds). acs.org A similar approach for "Ethene, 1,2-diethoxy-" would reveal the preferred orientations of the ethoxy groups relative to the rigid C=C double bond and each other. Techniques like steered MD or metadynamics can be used to accelerate the sampling of these conformational transitions and map the free energy landscape. nih.govyoutube.com

MD simulations are also invaluable for studying intermolecular interactions. By simulating a collection of "Ethene, 1,2-diethoxy-" molecules, one can analyze how they pack in a condensed phase and calculate bulk properties. Placing the molecule in a simulation box with a solvent (like water or a nonpolar solvent) allows for the investigation of solvation effects, including the formation of hydrogen bonds (if applicable) and van der Waals interactions. This provides insight into solubility and how the solvent influences the conformational preferences of the molecule.

Illustrative Data for Conformational Analysis

This table illustrates the type of data that could be generated from a conformational analysis of trans-1,2-diethoxyethene, showing hypothetical relative energies for different orientations of the two ethoxy groups.

| Conformer | Dihedral Angle 1 (C=C-O-C) | Dihedral Angle 2 (C=C-O-C) | Relative Energy (kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 (Reference) |

| Anti-Gauche | ~180° | ~60° | +0.5 |

| Gauche-Gauche | ~60° | ~60° | +1.2 |

| Syn-Anti | ~0° | ~180° | +2.5 |

Applications of Ethene, 1,2 Diethoxy in Advanced Chemical and Material Science

Ethene, 1,2-diethoxy- as a Versatile Synthetic Intermediate

The unique structural features of 1,2-diethoxyethene make it a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures.

Precursor in Heterocyclic Compound Synthesis

While extensive research on the direct application of 1,2-diethoxyethene in heterocyclic synthesis is not widely documented, related structures such as ethenetricarboxylic acid diesters serve as useful precursors for N,O-containing heterocyclic compounds. These compounds possess both a nucleophilic group and a Michael acceptor, allowing for the regioselective synthesis of various heterocyclic systems, including morpholine (B109124) derivatives. This suggests the potential for 1,2-diethoxyethene, with its electron-rich double bond, to participate in cycloaddition reactions or other transformations to form heterocyclic rings, although specific examples remain a niche area of study.

Building Block for Complex Natural Product Analogs

The vicinal diether motif, present in 1,2-diethoxyethene, is a structural component found in various natural products. The study of simpler molecules containing this functional group, such as 1,2-diethoxypropane, provides fundamental insights into the conformational preferences and reactivity of this arrangement. This knowledge is crucial for developing synthetic strategies toward more complex molecules. Although direct applications of 1,2-diethoxyethene as a starting material for natural product synthesis are not broadly reported, its potential as a synthon for introducing the 1,2-diethoxy functionality into larger, biologically active molecules is an area of academic interest.

Contributions to Polymer Science and Functional Materials

The reactivity of the double bond in 1,2-diethoxyethene, combined with the properties imparted by the ether linkages, offers potential for its use in the development of specialized polymers and functional materials.

Development of Specialty Polyethers and Copolymers

The polymerization of ethene is a fundamental process in the chemical industry, typically proceeding via free radical addition to produce poly(ethene). libretexts.orgyoutube.com The introduction of functional groups, such as the diethoxy groups in 1,2-diethoxyethene, can lead to the formation of specialty polyethers. These polymers would incorporate the ether functionalities directly into the polymer backbone, potentially influencing properties such as solubility, thermal stability, and polarity. While addition polymerization is common for alkenes, the specific polymerization behavior of 1,2-diethoxyethene and the properties of the resulting poly(1,2-diethoxyethylene) are not extensively detailed in mainstream literature.

Modifiers in Polymerization Processes

In some polymerization processes, compounds with specific functional groups can act as modifiers, controlling the reaction rate, polymer architecture, or final material properties. While not a widely documented application for 1,2-diethoxyethene itself, the broader class of ether-containing compounds can influence polymerization reactions. For instance, in certain catalytic systems, ethers can act as ligands or solvents, affecting the activity and selectivity of the catalyst.

Role in the Design of Novel Organic Reagents

The electron-rich nature of the double bond in 1,2-diethoxyethene makes it a candidate for use in the design of novel organic reagents. For example, related enol ethers, such as 1,1-diethoxyethene, are known to undergo addition reactions with electrophiles like 1,2-diketones. acs.org This reactivity profile suggests that 1,2-diethoxyethene could be explored for similar transformations, potentially serving as a nucleophilic reagent in various organic reactions. Its ability to introduce a two-carbon unit with protected hydroxyl functionalities (via subsequent hydrolysis of the ether groups) could be a useful synthetic strategy.

Interactive Data Table: Properties of Ethene, 1,2-diethoxy- and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| Ethene, 1,2-diethoxy- | C₆H₁₂O₂ | 116.16 | Unsaturated diether |

| Ethane (B1197151), 1,2-diethoxy- | C₆H₁₄O₂ | 118.17 | Saturated diether |

| Ethene | C₂H₄ | 28.05 | Basic alkene monomer |

| Poly(ethene) | (C₂H₄)n | Variable | Common polymer |

Challenges and Prospective Research Directions for Ethene, 1,2 Diethoxy Chemistry

Overcoming Stereochemical Control Challenges in Synthesis

A significant challenge in the synthesis of Ethene, 1,2-diethoxy- and related compounds lies in achieving precise control over stereochemistry. The spatial arrangement of atoms within these molecules profoundly influences their physical properties and chemical reactivity. rijournals.comresearchgate.net The synthesis of specific stereoisomers, particularly the selective formation of (E)- or (Z)-isomers, remains a primary objective.

Current synthetic methods often result in a mixture of (E)- and (Z)-isomers, necessitating complex separation techniques like column chromatography or crystallization. google.com These purification methods can be inefficient and may not be suitable for large-scale production. Therefore, the development of highly stereoselective synthetic methods is crucial.

Key research directions include:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to guide the formation of a specific enantiomer or diastereomer. rijournals.comresearchgate.net

Stereospecific Reactions: Designing reactions where the stereochemistry of the starting material directly dictates the stereochemistry of the product. rijournals.com

Isomerization Techniques: Developing efficient methods for the conversion of an undesired stereoisomer into the desired one. google.comresearchgate.net For instance, techniques involving photochemical irradiation or the use of catalysts to promote isomerization are being explored. google.com

Recent advancements have shown promise in addressing these challenges. For example, copper-catalyzed cross-coupling reactions have been developed for the stereoselective synthesis of (E)- and (Z)-isocyanoalkenes, which are structurally related to substituted ethenes. nsf.gov This approach involves the rapid coupling of vinyl iodides with formamide, minimizing isomerization of the resulting product. nsf.gov

| Challenge | Proposed Solution |

| Mixture of (E)- and (Z)-isomers | Development of stereoselective catalysts |

| Inefficient separation of isomers | Designing in-situ isomerization processes |

| Substrate complexity limiting control | Use of advanced chiral auxiliaries |

Developing Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly important in modern organic synthesis. For Ethene, 1,2-diethoxy- chemistry, this translates to developing synthetic routes that are more environmentally benign, efficient, and economically viable.

Traditional synthetic methods may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. Future research will focus on addressing these drawbacks.

Key areas for development include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on fossil fuels.

Catalytic Methods: Utilizing catalysts to enable reactions under milder conditions, reduce energy consumption, and improve selectivity.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Flow Chemistry: Implementing continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch methods. Photoisomerization in flow has been shown to be optimal in terms of process time for the conversion of Z to E isomers in some systems. rsc.org

Expanding Catalytic Applications in Ethene, 1,2-diethoxy- Transformations

Catalysis plays a pivotal role in the transformations of Ethene, 1,2-diethoxy- and its analogs. The development of novel and more efficient catalytic systems is essential for expanding the synthetic utility of these compounds.

Prospective research in this area will likely focus on:

Transition Metal Catalysis: Designing new transition metal complexes for stereoselective epoxidation, aziridination, and other addition reactions across the double bond. mdpi.com For example, rhodium(II) catalysts have been used in aziridination reactions. mdpi.com

Organocatalysis: Exploring the use of small organic molecules as catalysts, which can offer advantages in terms of cost, stability, and environmental impact. mdpi.com

Biocatalysis: Utilizing enzymes to catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions.

Multicomponent Reactions: Developing catalytic one-pot reactions where multiple starting materials are combined to form complex products in a single step, which can be more efficient and sustainable. mdpi.com

Exploiting Novel Reactivity Patterns for Diversified Applications

The electron-rich double bond of Ethene, 1,2-diethoxy- is the primary site of its reactivity. A deeper understanding and exploitation of its reactivity patterns will open doors to new and diverse applications.

Future research will aim to:

Explore Cycloaddition Reactions: Investigating the participation of Ethene, 1,2-diethoxy- in various cycloaddition reactions to construct complex cyclic and heterocyclic scaffolds.

Develop New Polymerization Methods: Utilizing Ethene, 1,2-diethoxy- as a monomer in polymerization reactions to create novel polymers with unique properties.

Investigate Ring-Opening Reactions: For cyclic derivatives, exploring catalytic and stereoselective ring-opening reactions to generate functionalized acyclic products. mdpi.comresearchgate.net

Uncover Unprecedented Transformations: Designing experiments to discover and understand entirely new reaction pathways for this class of compounds.

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into reaction mechanisms, predict the properties of unknown molecules, and guide the design of new experiments.

For Ethene, 1,2-diethoxy- chemistry, theoretical modeling can be applied to:

Predict Stereochemical Outcomes: Using computational methods like Density Functional Theory (DFT) and molecular modeling to predict the stereoselectivity of reactions. researchgate.net

Elucidate Reaction Mechanisms: Simulating reaction pathways to understand the intricate details of how transformations occur.

Design Novel Catalysts: Computationally screening potential catalysts to identify promising candidates for experimental investigation.

Predict Spectroscopic Properties: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new compounds.

The integration of theoretical and experimental approaches will be crucial for overcoming existing challenges and accelerating the pace of discovery in the field of Ethene, 1,2-diethoxy- chemistry. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing 1,2-diethoxyethane with high purity, and how can experimental parameters be optimized?

To synthesize 1,2-diethoxyethane, etherification of ethylene glycol with ethanol under acid catalysis (e.g., sulfuric acid) is common. Key optimization steps include:

- Temperature control : Maintain 120–140°C to favor product formation while minimizing side reactions like dehydration .

- Purification : Use fractional distillation (boiling point: 120–123°C ) or vacuum distillation (as in for analogous compounds) to isolate the product.

- Purity validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended, targeting ≥98% purity .

Q. Which spectroscopic techniques are most effective for characterizing 1,2-diethoxyethane, and how should data interpretation address common pitfalls?

- Infrared (IR) spectroscopy : Identify characteristic C-O-C stretching (1050–1150 cm⁻¹) and CH₂/CH₃ vibrations (2800–3000 cm⁻¹). Compare with NIST reference spectra .

- NMR spectroscopy : Use ¹H NMR to resolve ethoxy group signals (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.7 ppm for CH₂) and confirm molecular symmetry .

- Pitfalls : Overlapping peaks in IR (e.g., Fermi resonance in ring vibrations ) require deconvolution or computational modeling for accurate assignments.

Q. How can thermodynamic properties (e.g., boiling point, enthalpy of vaporization) be experimentally determined, and how do they compare to literature data?

- Boiling point (Tboil) : Measure using a distillation apparatus under standard pressure (760 mmHg), targeting 120–123°C .

- Enthalpy of vaporization (ΔvapH) : Apply the Clausius-Clapeyron equation using vapor pressure vs. temperature data. Compare results with NIST-reported values (e.g., ΔvapH° for similar ethers: ~35–40 kJ/mol ).

- Critical parameters : Use adiabatic calorimetry for critical temperature (Tc) and pressure (Pc), referencing NIST’s phase-change databases .

Q. What safety protocols are recommended for handling 1,2-diethoxyethane despite its low hazard classification?

- General precautions : Use fume hoods to avoid inhalation of vapors, and wear nitrile gloves to prevent dermal exposure .

- Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) to prevent unintended reactions.

- Waste disposal : Incinerate in a certified facility for halogen-free organic waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or MP2) predict the vibrational spectra and thermodynamic stability of 1,2-diethoxyethane?

- Modeling : Optimize geometry at the MP2/6-311+G(3df,3pd) level to predict IR-active modes. Compare with experimental matrix-isolation FTIR data .

- Thermochemical stability : Calculate bond dissociation energies (BDEs) for O-C and C-C bonds to assess susceptibility to thermal degradation. Validate with experimental thermogravimetric analysis (TGA) .

Q. What strategies resolve contradictions in spectral band assignments, such as overlapping peaks in IR or NMR?

Q. How can 1,2-diethoxyethane’s photophysical properties be exploited in material science applications?

- Photoluminescence studies : Design experiments to test its role as a ligand or solvent in coordination complexes. For example, trans-1,2-bis(4-pyridyl)ethene derivatives exhibit SHG activity; similar strategies could apply .

- Matrix isolation : Trap the compound in argon matrices at 10 K to study excited-state behavior via UV-Vis and fluorescence spectroscopy .

Q. What methodologies validate experimental data when discrepancies arise between theoretical and observed results?

Q. How can reaction thermochemistry data inform the design of catalytic systems for 1,2-diethoxyethane synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.